5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine is a heterocyclic compound that features a fused ring system consisting of a furan ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the targeted carbonylating activation of the C–C bond of aminocyclopropane by the action of a catalytic system in a CO atmosphere has been demonstrated .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation.
Major Products: The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of substituted derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its role as a copper chelator and its ability to inhibit tyrosinase activity . Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine involves its interaction with specific molecular targets and pathways. For instance, as a copper chelator, it binds to copper ions, thereby inhibiting the activity of copper-dependent enzymes such as tyrosinase . This inhibition can lead to a decrease in melanin production, which is relevant in the context of skin pigmentation and related disorders.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine include other azepine derivatives and heterocyclic compounds with fused ring systems. Examples include 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one and 5,6,7,8-Tetrahydro-4H-furo[3,2-C]azepine-4-thione .
Uniqueness: What sets this compound apart from similar compounds is its specific ring structure and the presence of both furan and azepine rings
Properties
CAS No. |
219989-24-9 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-furo[3,2-b]azepine |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2 |
InChI Key |
LEMPFEJJOVDFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.